molecular formula C9H10ClNO4S B3034336 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid CAS No. 158580-15-5

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B3034336
CAS No.: 158580-15-5
M. Wt: 263.7 g/mol
InChI Key: UHZPDRTWYBDKNL-UHFFFAOYSA-N
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Description

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid, also known as MMSB, is a synthetic compound used in a wide range of scientific and medical applications. MMSB has been studied for its potential use in a variety of research areas, including drug development, biochemistry, and physiology.

Scientific Research Applications

Inhibition of Na+/H+ Exchanger

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid has been studied for its potential as an inhibitor of the Na+/H+ exchanger. This application is significant in the treatment of cardiac ischemia and reperfusion, helping preserve cellular integrity and functional performance. Research has identified specific substitutions on the benzoylguanidine molecule, like the 2-chloro-4-methylsulfonyl group, as crucial for enhancing the compound's potency as an inhibitor (Baumgarth, Beier, & Gericke, 1997).

Synthesis of Organic Compounds

The compound has been involved in the synthesis of various organic chemicals. For instance, a method for synthesizing 4-(methylsulfonyl)benzoic acid was developed, highlighting its potential for large-scale production and its environmental friendliness due to the use of chloroacetic acid instead of dimethyl sulfate in the methylation process (Yin, 2002).

Discovery of New Antagonists

Another application of this compound is in the discovery and development of new EP1 receptor selective antagonists. Research has shown that replacing the phenyl-sulfonyl moiety with more hydrophilic heteroarylsulfonyl moieties leads to more optimized antagonist activity. These findings have implications for in vivo antagonist activity and the study of structure-activity relationships (Naganawa et al., 2006).

Study of Herbicides and Plant Growth

This chemical has also been used in the study of plant growth-regulating substances, such as in investigations using phenoxyacetic and benzoic acids. These studies have contributed to understanding how different substitutions, like chloro- and methyl-groups, affect plant growth and development (Pybus, Smith, Wain, & Wightman, 1959).

Kinetic Studies and Chemical Synthesis

Additional applications include kinetic studies, such as the oxidation of fursemide by diperiodatocuprate(III) in alkaline medium, where products like 2-amino-4-chloro-5-(aminosulfonyl) benzoic acid were identified. Such studies are crucial for understanding the mechanisms of chemical reactions (Angadi & Tuwar, 2010).

Safety and Hazards

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid is known to cause serious eye damage . Protective measures such as wearing eye and face protection are recommended when handling this compound . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and seek immediate medical attention .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the production of certain pesticides , suggesting that its targets may be enzymes or proteins essential to the growth and survival of pests.

Mode of Action

As an intermediate in pesticide production , it’s plausible that it interferes with the normal functioning of its targets, leading to the death or inhibition of pests.

Result of Action

Given its use as an intermediate in pesticide production , it can be inferred that its action results in the inhibition or death of pests.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid. For instance, it has been noted that the neutral species of a similar compound photolyzed faster than the more predominant anionic species . This suggests that factors such as pH and light exposure could influence the stability and activity of the compound.

Properties

IUPAC Name

2-chloro-4-[methyl(methylsulfonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11(16(2,14)15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZPDRTWYBDKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)C(=O)O)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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